molecular formula C9H9BrO2 B093534 2-Bromo-3-phenylpropanoic acid CAS No. 16503-53-0

2-Bromo-3-phenylpropanoic acid

Cat. No.: B093534
CAS No.: 16503-53-0
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of phenylpropanoic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromine atom attached to the second carbon of the propanoic acid chain, which is further connected to a phenyl group.

Synthetic Routes and Reaction Conditions:

    Bromination of Phenylpropanoic Acid: One common method involves the bromination of phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields this compound.

    From (D)-Phenylalanine: Another method involves the reaction of (D)-phenylalanine with sodium nitrite and concentrated hydrobromic acid in an aqueous solvent.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions and yield optimization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to 3-phenylpropanoic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of 3-phenylpropanoic acid derivatives.

    Reduction: 3-Phenylpropanoic acid.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-3-phenylpropanoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-phenylpropanoic acid is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSCFNERFONKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937026
Record name 2-Bromo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-53-0
Record name 2-Bromo-3-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-phenylpropanoic acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the chirality of 2-bromo-3-phenylpropanoic acid be controlled during synthesis?

A: Yes, recent research demonstrates a novel method for controlling the chirality of this compound. A crystallization-induced chiral inversion process can transform the (S)-enantiomer into the (R)-enantiomer with high enantiomeric excess (96-99%) []. This discovery is significant for synthesizing optically pure compounds from readily available precursors.

Q2: What are the potential applications of the controlled chiral inversion of this compound?

A: This process enables the synthesis of valuable chiral compounds. For instance, optically pure (S)-2-acetylthio-3-phenylpropanoic acid can be efficiently produced from the inexpensive L-phenylalanine. This synthesis involves diazotization, bromination, the aforementioned chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, and finally, thioacetate substitution []. This pathway highlights the potential of utilizing controlled chiral inversion in synthesizing optically active pharmaceuticals and other valuable chiral molecules.

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